

Application of D-Galactose-¹³C-1 in the Study of Galactosemia

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Compound of Interest

Compound Name: D-Galactose-13C-1

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Introduction

Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, resulting in severe clinical manifestations. The use of stable isotope-labeled D-galactose, particularly D-Galactose-¹³C-1, has emerged as a powerful tool in the investigation of this disorder. It offers a non-invasive and quantitative method to assess whole-body galactose oxidation capacity, probe metabolic pathways, and differentiate between various galactosemia phenotypes. These insights are crucial for diagnosis, monitoring therapeutic interventions, and advancing the development of novel treatments.

Core Applications

The primary applications of D-Galactose-¹³C-1 in galactosemia research include:

- **Whole-Body Galactose Oxidation Assessment:** The ¹³C-galactose breath test is a key application for evaluating an individual's ability to metabolize galactose.
- **Metabolic Pathway Analysis:** Tracing the fate of the ¹³C label through various metabolic pathways provides a deeper understanding of the biochemical consequences of enzyme deficiencies.

- Phenotype Differentiation: The rate and extent of ^{13}C -galactose metabolism can help distinguish between classical galactosemia and other variant forms.

Data Presentation

Table 1: Whole-Body Galactose Oxidation in Galactosemia Patients and Controls using the 1- ^{13}C -Galactose Breath Test

Patient Group	Genotype	N	CUMPCD (%) at 120 min (Mean \pm SD or Range)	Reference
Classical Galactosemia	Q188R/Q188R	3	~3-6% (at 5 hours)	[1]
Classical Galactosemia	Various	34	0.29 (0.08–7.51)	[2]
Classical Galactosemia	-	7	1.67 (mean)	[3]
Variant Galactosemia	S135L/S135L	2	9.44 (8.66– 10.22)	[2]
Variant Galactosemia (NBS detected)	Various	4	13.79 (12.73– 14.87)	[2]
Healthy Controls	-	3	21-47% (at 5 hours)	
Healthy Controls	-	4	9.29 (8.94– 10.02)	
Healthy Controls	-	21	5.58 (mean)	

CUMPCD: Cumulative Percentage of the administered Dose Recovered as $^{13}\text{CO}_2$ in exhaled air.

Table 2: Metabolite Levels in Lymphoblasts after Incubation with ^{13}C -Galactose

Cell Type	Genotype	^{13}C -Galactose-1-Phosphate	^{13}C -UDP-galactose & ^{13}C -UDP-glucose	^{13}C -Labeled Ribose	Reference
Galactosemic	Q188R/Q188R	2-3 times higher than normal	Formed, but less than normal	Formed, but less than normal	
Galactosemic	S135L/S135L	2-3 times higher than normal	Formed, but less than normal	Not specified	
Galactosemic	GALT deletion	2-3 times higher than normal	Not formed	Not formed	
Normal Controls	-	Normal levels	Normal levels	Formed	

Signaling Pathways and Experimental Workflows

Galactose Metabolism via the Leloir Pathway

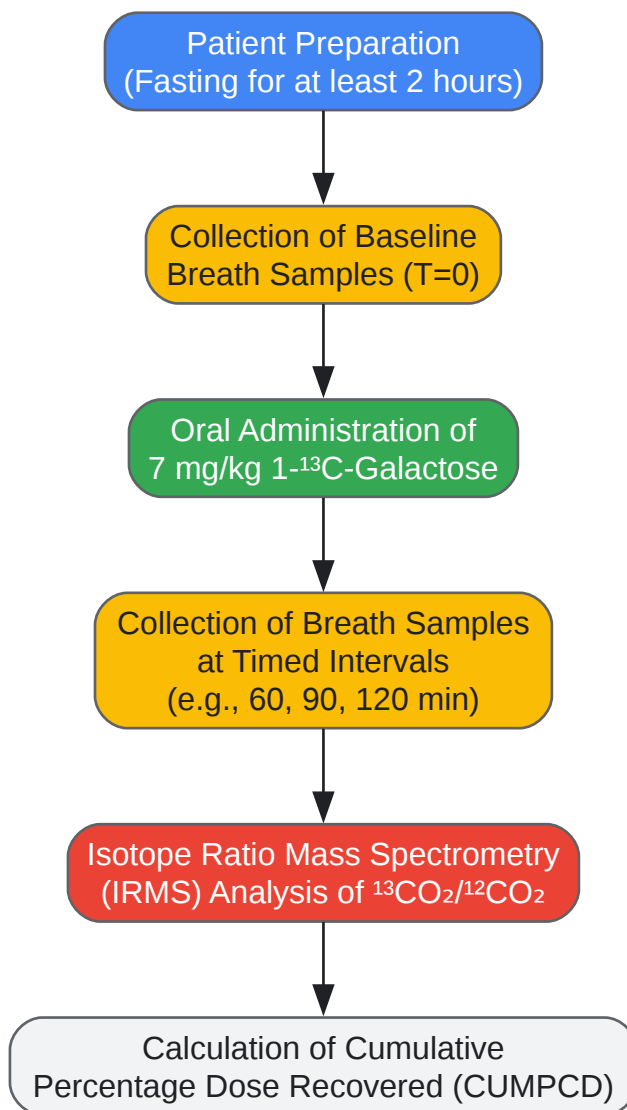
The Leloir pathway is the primary route for galactose metabolism. In classical galactosemia, the deficiency of the GALT enzyme disrupts this pathway, leading to the accumulation of galactose-1-phosphate and the activation of alternative, pathogenic pathways.



Tech Support

Experimental Workflow for the 1-¹³C-Galactose Breath Test

The 1-¹³C-galactose breath test is a non-invasive procedure to measure an individual's ability to oxidize galactose. The workflow involves the administration of ¹³C-labeled galactose and the subsequent collection and analysis of breath samples.

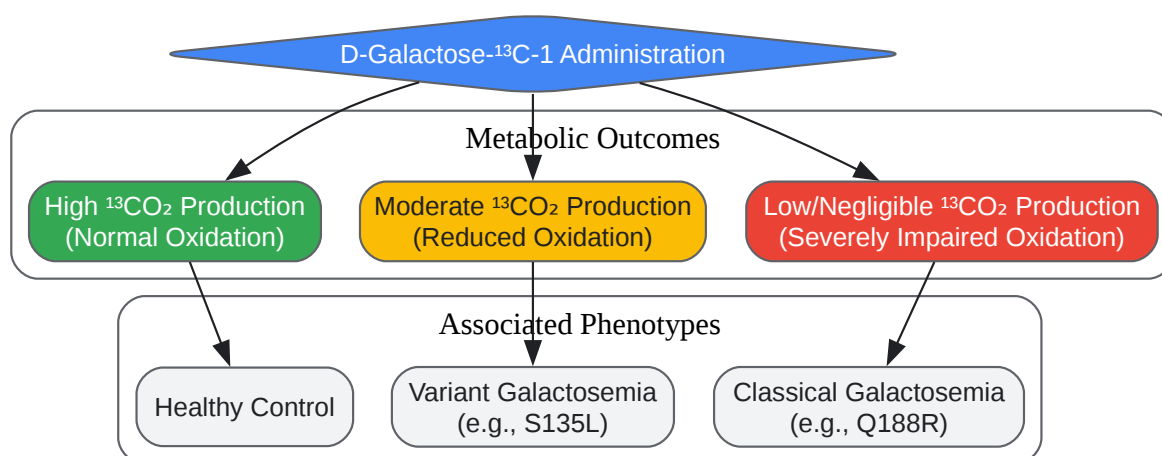


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Caption: A streamlined workflow for the 1-¹³C-galactose breath test.

Differentiating Galactosemia Phenotypes with D-Galactose- ^{13}C -1

The metabolic fate of D-Galactose- ^{13}C -1 can be used to differentiate between different galactosemia phenotypes based on their residual GALT activity and overall galactose oxidation capacity.



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Caption: Logical diagram illustrating the use of D-Galactose- ^{13}C -1 to differentiate galactosemia phenotypes.

Experimental Protocols

Protocol 1: 1- ^{13}C -Galactose Breath Test for Whole-Body Galactose Oxidation

Objective: To quantitatively assess the in vivo capacity of an individual to oxidize galactose to CO_2 .

Materials:

- 1- ^{13}C -Galactose (7 mg/kg body weight)

- Drinking water
- Glass Vacutainer tubes for breath collection
- Straws
- Gas isotope ratio mass spectrometer (IRMS)

Procedure:

- **Patient Preparation:** The participant should fast for a minimum of two hours before the test. Only water is permitted during the fasting period and the test itself. The participant should remain in a resting state throughout the test.
- **Baseline Sample Collection:** Collect two baseline breath samples before the administration of 1-¹³C-galactose. To collect a sample, the patient takes a deep breath, holds it for three seconds, and then exhales into a glass Vacutainer tube through a straw.
- **Administration of 1-¹³C-Galactose:** Dissolve the 7 mg/kg dose of 1-¹³C-galactose in water and have the participant drink the solution.
- **Post-Dose Breath Sample Collection:** Collect two breath samples at 60, 90, and 120 minutes after the ingestion of the labeled galactose. Some studies may extend collection times to 5 or even 24 hours for a more comprehensive assessment of galactose disposal.
- **Sample Storage:** Store the collected breath samples at room temperature until analysis.
- **Analysis:** Analyze the ¹³CO₂/¹²CO₂ ratio in the breath samples using a gas isotope ratio mass spectrometer.
- **Data Calculation:** Calculate the cumulative percentage of the administered dose of ¹³C-galactose recovered as ¹³CO₂ in the exhaled air (CUMPCD).

Protocol 2: Metabolic Tracing in Lymphoblasts using ¹³C-Galactose and NMR Spectroscopy

Objective: To determine the metabolic fate of galactose in cultured lymphoblasts from galactosemia patients and controls.

Materials:

- Cultured lymphoblasts from patients and healthy controls
- 1-¹³C-galactose or 2-¹³C-galactose
- Cell culture medium
- Nuclear Magnetic Resonance (NMR) spectrometer
- Reagents for cell extraction

Procedure:

- Cell Culture: Culture lymphoblasts from galactosemia patients with defined genotypes and from normal individuals under standard conditions.
- Incubation with ¹³C-Galactose: Incubate the cultured lymphoblasts with 1 mM 1-¹³C-galactose or 2-¹³C-galactose for specified time periods (e.g., 2.5 and 5 hours).
- Cell Harvesting and Extraction: After incubation, harvest the cells and perform a cellular extraction to isolate the intracellular metabolites.
- NMR Spectroscopy: Analyze the cell extracts using ¹³C-NMR spectroscopy to identify and quantify the ¹³C-labeled metabolites, such as galactose-1-phosphate, galactitol, UDP-galactose, and UDP-glucose.
- Data Analysis: Compare the metabolite profiles and concentrations between the different cell lines (patient vs. control) to assess the impact of the GALT deficiency on galactose metabolism.

Conclusion

D-Galactose-¹³C-1 is an invaluable tool in the study of galactosemia, providing critical insights into the pathophysiology of the disease. The non-invasive nature of the ¹³C-galactose breath

test makes it particularly suitable for clinical research and patient monitoring. Furthermore, metabolic tracing studies using ^{13}C -galactose in cellular models are instrumental in dissecting the biochemical consequences of specific GALT mutations and in evaluating the efficacy of potential therapeutic agents. The detailed protocols and data presented here serve as a resource for researchers and clinicians working to improve the understanding and management of galactosemia.

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